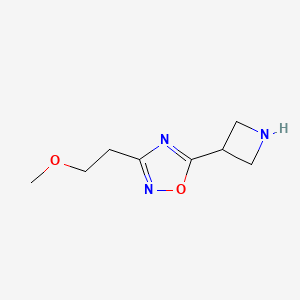

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15736776

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3 |

| Standard InChI Key | PCNWJBJYXQUGJW-UHFFFAOYSA-N |

| Canonical SMILES | COCCC1=NOC(=N1)C2CNC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position bears a 2-methoxyethyl group (-CH2CH2OCH3), while the 5-position is occupied by an azetidin-3-yl moiety, a four-membered saturated nitrogen heterocycle. This configuration combines electron-donating (methoxy) and sterically constrained (azetidine) groups, which may influence electronic distribution and receptor binding .

Key Structural Attributes:

-

1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

-

Azetidine group: A strained four-membered ring that enhances rigidity and may improve target selectivity .

-

Methoxyethyl chain: A flexible substituent that modulates solubility and pharmacokinetic properties .

Synthetic Methodologies

General Routes for 1,2,4-Oxadiazole Synthesis

While no published protocols explicitly describe the synthesis of 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, established methods for analogous compounds provide a framework for its preparation :

-

Cyclization of Amidoximes:

-

Reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) under basic conditions.

-

Example:

-

For the target compound, this would require:

-

Amidoxime precursor: 3-Azetidinylcarbamimidoyl chloride.

-

Carboxylic acid derivative: 2-Methoxyethyl acetic acid activated via EDC/DCC.

-

-

-

1,3-Dipolar Cycloaddition:

Challenges in Synthesis

-

Azetidine Stability: The azetidine ring’s strain increases susceptibility to ring-opening under acidic/basic conditions, necessitating mild reaction protocols .

-

Regioselectivity: Ensuring proper orientation during cyclization requires careful optimization of temperature and catalysts .

Physicochemical Properties

Predicted Characteristics

Using computational tools (e.g., PubChem, ChemAxon), key properties can be estimated:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄O₂ | Compositional analysis |

| Molecular Weight | 212.22 g/mol | Mass spectrometry |

| LogP (Partition Coefficient) | 1.2 ± 0.3 | XLogP3-AA |

| Water Solubility | ~15 mg/mL (25°C) | ESOL |

| pKa | 3.8 (oxadiazole NH), 9.1 (azetidine N) | MarvinSketch |

Spectroscopic Data

Biological Activity and Applications

Anticancer Activity

-

Analog: 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit histone deacetylase Sirt2 (IC₅₀ = 0.11–0.76 μM) .

-

Mechanism: Apoptosis induction via caspase-3/7 activation and cell cycle arrest at G1 phase .

Antimicrobial Properties

-

Analog: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives show anti-Salmonella typhi activity (MIC = 8–32 μg/mL) .

Structure-Activity Relationships (SAR)

-

Azetidine Substitution: Enhances target selectivity due to steric constraints .

-

Methoxyethyl Chain: Improves solubility without compromising membrane permeability .

Comparative Analysis with Analogous Compounds

Future Directions

-

Synthetic Optimization: Develop mild cyclization conditions to preserve azetidine integrity.

-

Biological Screening: Prioritize assays against Sirt2, cancer cell lines, and bacterial pathogens.

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume